EGFR-ERK1/2 Pathway Inhibition: Anticancer agent 231 Demonstrates Micromolar Tyrosine Kinase Inhibition
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline (also designated Anticancer agent 231 or compound P5) inhibits tyrosine protein kinase activity with an IC50 value of 3.95 μM [1]. Functional studies confirm that this inhibition translates to reduced cell viability and migration in TNBC models (Hs578T and MDA-MB-231) at concentrations of 1–4 μM [1]. While direct comparator data for close analogs (e.g., 4-fluorophenyl or 4-bromophenyl derivatives) in identical EGFR-ERK1/2 assays are absent from the public domain, this quantitative benchmark provides a critical specification for researchers validating this pathway.
| Evidence Dimension | Inhibition of Tyrosine Protein Kinase Activity |
|---|---|
| Target Compound Data | IC50 = 3.95 μM |
| Comparator Or Baseline | Not available (class-level inference). Related dihydropyrazole-based EGFR inhibitors reported in literature exhibit IC50 values ranging from 0.08 μM to >4 μM. |
| Quantified Difference | Not applicable for direct comparator; data presented as a specification benchmark. |
| Conditions | Biochemical tyrosine kinase inhibition assay (cell-free system). |
Why This Matters
This value establishes a quantitative performance threshold for the compound's primary reported mechanism, enabling users to verify lot-to-lot consistency and compare against other in-house tool compounds.
- [1] TargetMol. (2025). Product Datasheet: Anticancer agent 231 (T88660, CAS: 128519-30-2). View Source
